(E)-ethyl 5-(4-chlorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 5-(4-chlorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.9g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
The synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety demonstrates the chemical reactivity of related compounds. Through reactions with alkyl mono- and di-halides, various pentacyclic systems were formed, showcasing the compound's ability to undergo cyclization leading to structurally complex and diverse molecules. This process not only highlights the synthetic utility of these compounds in creating new chemical entities but also their potential as scaffolds in medicinal chemistry. Some of the synthesized compounds showed promising antimicrobial activity against Staphylococcus aureus, indicating their potential therapeutic applications (Sirakanyan et al., 2015).
Crystal Structure Analysis
The crystal structure of related compounds has been determined, providing valuable insights into their molecular geometry and conformation. Understanding the crystal structure is crucial for the development of drugs, as it helps in predicting the molecule's interaction with biological targets. Such studies contribute to the rational design of new compounds with enhanced biological activity (Hu Yang, 2009).
Physicochemical Properties
Studies on the density, viscosity, and ultrasonic properties of substituted pyrimidines, including compounds with structural similarities, in ethanolic solutions have provided insights into molecular interactions in these solutions. Such research can inform the optimization of solvent systems for the synthesis or formulation of these compounds, impacting their solubility, stability, and bioavailability (Bajaj & Tekade, 2014).
Biological Activity
The preparation and reactions of related compounds have led to the creation of molecules with significant biological activity. These activities include antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Such findings underscore the potential of these compounds in developing new therapeutic agents (Youssef et al., 2011).
Antimicrobial and Anticancer Activity
Further exploration into the synthesis and antimicrobial activity of novel compounds has revealed their potential in treating infections. Additionally, some compounds have shown anticancer activity, indicating their possible use in cancer therapy. These studies are crucial for identifying new drug candidates and understanding their mechanisms of action (Ravindra et al., 2008).
Properties
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-3-28-20(26)17-12(2)23-21-24(18(17)14-4-6-15(22)7-5-14)19(25)16(29-21)10-13-8-9-27-11-13/h4-11,18H,3H2,1-2H3/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVNQGWTUMFLM-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=COC=C4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=COC=C4)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.